molecular formula C9H10FNO2 B6301202 2-Fluoro-5-isopropoxynicotinaldehyde CAS No. 1288999-94-9

2-Fluoro-5-isopropoxynicotinaldehyde

Cat. No.: B6301202
CAS No.: 1288999-94-9
M. Wt: 183.18 g/mol
InChI Key: PQZHEJWWVHZWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-isopropoxynicotinaldehyde is an organic compound with the molecular formula C9H10FNO2 It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxynicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with nicotinaldehyde as the starting material.

    Fluorination: The hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as Selectfluor.

    Isopropoxylation: The hydrogen atom at the 5-position is replaced by an isopropoxy group through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-5-isopropoxynicotinic acid.

    Reduction: 2-Fluoro-5-isopropoxynicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-isopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atom can enhance the compound’s stability and bioavailability, while the isopropoxy group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Fluoro-5-ethoxynicotinaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Fluoro-5-propoxynicotinaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

2-Fluoro-5-isopropoxynicotinaldehyde is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of the fluorine atom and the isopropoxy group provides a distinct set of properties that can be advantageous in various applications.

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)13-8-3-7(5-12)9(10)11-4-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHEJWWVHZWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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